
Cipepofol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cipepofol-d6, also known as Ciprofol-d6 or HSK3486-d6, is a deuterium-labeled derivative of Cipepofol. It is a novel 2,6-disubstituted phenol derivative used primarily for the intravenous induction of general anesthesia. This compound is characterized by its high potency and selectivity as a gamma-aminobutyric acid (GABA) receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cipepofol-d6 involves the incorporation of deuterium into the Cipepofol molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The process begins with the synthesis of Cipepofol, which involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid followed by decarboxylation . The deuterium labeling is then introduced through a hydrogen-deuterium exchange reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous-flow synthesis techniques are often employed to enhance efficiency and scalability. This method allows for the production of significant quantities of this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cipepofol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Cipepofol-d6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in pharmacokinetic studies due to its deuterium labeling.
Biology: Investigated for its effects on GABA receptors and its potential neuroprotective properties.
Medicine: Primarily used for the induction and maintenance of general anesthesia.
Industry: Utilized in the development of new anesthetic agents and in the study of drug metabolism.
Mechanism of Action
Cipepofol-d6 exerts its effects by acting as a potent agonist of the GABA-A receptor. This receptor is a chloride ion channel that, when activated, inhibits neuronal activity. This compound enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The compound’s high affinity for the GABA-A receptor contributes to its rapid onset and potent effects .
Comparison with Similar Compounds
Cipepofol-d6 is often compared to other phenol derivatives such as:
Propofol: Similar in structure but less potent.
Fospropofol: A prodrug of propofol with a slower onset of action.
Etomidate: Another intravenous anesthetic with a different mechanism of action, primarily affecting the GABA-A receptor.
This compound stands out due to its higher potency, rapid onset, and reduced adverse effects compared to these similar compounds .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(2-deuteriopropan-2-yl)phenol |
InChI |
InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,6D,9D |
InChI Key |
BMEARIQHWSVDBS-WEZYQONNSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1[2H])[C@@H](C2CC2)C([2H])([2H])[2H])O)C([2H])(C)C |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


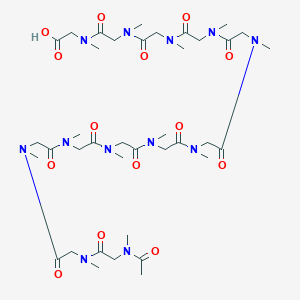

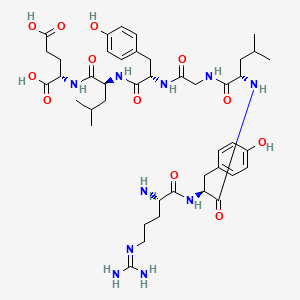
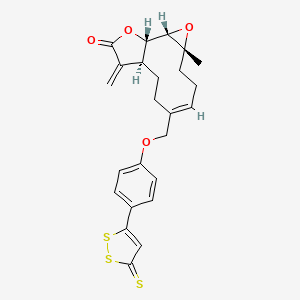
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)

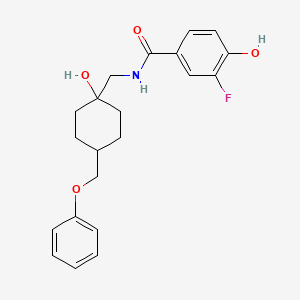
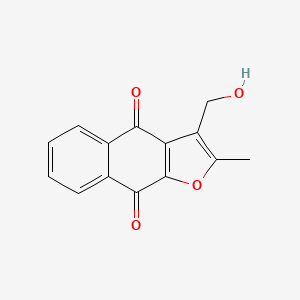
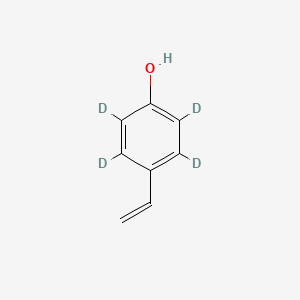
![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
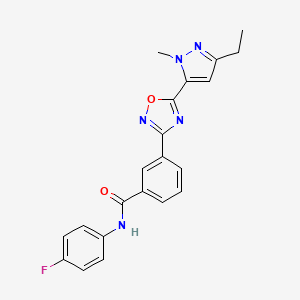
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
